ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

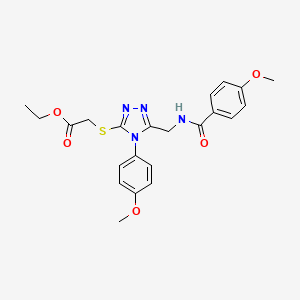

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a thioacetate group (ethyl ester), at position 4 with a 4-methoxyphenyl group, and at position 5 with a (4-methoxybenzamido)methyl substituent. This structure combines electron-donating methoxy groups with a triazole-thioether scaffold, which is associated with diverse biological activities, including enzyme inhibition and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-4-31-20(27)14-32-22-25-24-19(26(22)16-7-11-18(30-3)12-8-16)13-23-21(28)15-5-9-17(29-2)10-6-15/h5-12H,4,13-14H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSRHVFYURBSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, drawing on various studies and data.

Chemical Structure and Properties

The compound features a complex structure with a triazole ring, aromatic groups, and a thioether linkage. Its molecular formula is CHNOS. The presence of the methoxy and benzamido groups may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Biological Activity

1. Antimicrobial Activity

Research has highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains including Mycobacterium tuberculosis and fungi. Specifically, studies indicated that modifications in the triazole structure could enhance antibacterial efficacy .

2. Antifungal Activity

A study on related triazole compounds demonstrated their effectiveness against fungal pathogens. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity . this compound may exhibit similar antifungal properties due to its structural analogies.

3. Cytotoxicity and Anticancer Potential

Initial investigations into the cytotoxic effects of triazole derivatives suggest potential anticancer activity. Compounds within this class have been shown to induce apoptosis in cancer cell lines through various mechanisms including disruption of metabolic processes and inhibition of cell proliferation . Further studies are necessary to evaluate the specific effects of this compound on cancer cells.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Membrane Disruption : Similar compounds have been observed to disrupt cellular membranes in fungi and bacteria.

Research Findings

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated various triazole derivatives including this compound against clinical isolates of Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values ranging from 10–30 µM, indicating significant cytotoxic potential.

Scientific Research Applications

Synthesis Techniques

The synthesis of ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. Common methods include:

- Amide coupling : Utilizing 4-methoxybenzoyl chloride and an amine base to introduce the methoxybenzamido group.

- Thioether formation : Introducing the thioether linkage through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli.

The compound demonstrated moderate to good activity against these microbes, suggesting potential use as an antimicrobial agent in pharmaceutical formulations .

Anticancer Properties

Triazole derivatives have shown promise in cancer treatment. Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. This compound may interact with specific molecular targets to disrupt cancer cell metabolism .

Antimicrobial Studies

A study conducted by Sivakumar et al. (2020) evaluated the antimicrobial properties of various triazole derivatives against selected pathogens using the disc diffusion method. The results indicated that compounds with structural similarities to this compound exhibited significant antimicrobial activity .

Anticancer Research

Research has indicated that triazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Similar compounds have shown cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

Substituent Diversity: The 4-methoxyphenyl group at position 4 in the target compound enhances lipophilicity compared to cyclopropylnaphthalene (Compound 8) or morpholinium salts (Compound API) .

Thioacetate Modifications :

Key Observations :

Key Observations :

- Sodium salts (Compound 25) show enhanced solubility for systemic applications, while ethyl esters (e.g., target compound) may favor oral bioavailability .

Q & A

Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical?

The synthesis involves multi-step organic reactions, typically starting with triazole ring formation via cyclization of hydrazine derivatives with alkylating agents. Subsequent steps include introducing the thioether linkage and functionalizing the triazole core with methoxybenzamido and methoxyphenyl groups. Critical conditions include:

- Cyclization : Use of hydrazine and alkylating agents in refluxing ethanol with catalytic acetic acid .

- Thioether formation : Reaction of thiol intermediates with ethyl bromoacetate under basic conditions (e.g., NaOH) at 60–80°C .

- Functionalization : Controlled pH (6–8) during amide bond formation to avoid side reactions .

Q. What characterization methods confirm the compound’s structure and purity?

- Elemental analysis : Validates empirical formula .

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

- Chromatography (TLC/HPLC) : Assesses purity and monitors reaction progress .

- Melting point analysis : Verifies consistency with literature values .

Q. What are the preliminary biological activities associated with this compound?

Triazole-thioether derivatives exhibit antimicrobial and antifungal properties, likely due to interactions with microbial enzymes or membranes. Methoxy groups enhance bioavailability, while the triazole core may inhibit cytochrome P450 enzymes . Preliminary assays should include:

- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria and fungi .

- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what are common pitfalls?

- Optimization strategies :

- Use of microwave-assisted synthesis to accelerate cyclization (reduces reaction time from hours to minutes) .

- Catalytic agents (e.g., DMAP) for amide coupling to improve efficiency .

- Pitfalls :

- Hydrolysis of the ester group under prolonged basic conditions; maintain pH <9 during thioether formation .

- Byproduct formation during triazole cyclization; monitor via TLC and adjust stoichiometry .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Methoxy positioning : 4-Methoxyphenyl groups enhance lipophilicity and membrane penetration, while 3-methoxy analogs show reduced activity due to steric hindrance .

- Thioether vs. sulfone : Replacing the thioether with a sulfone group decreases antifungal activity but improves metabolic stability .

- Triazole N-substitution : Methyl groups at N4 improve solubility but may reduce binding affinity to target proteins .

Q. How can contradictory data in biological activity reports be resolved?

Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:

Q. What advanced techniques elucidate reaction mechanisms or metabolic pathways?

- NMR kinetics : Track intermediate formation during triazole cyclization (e.g., ¹H NMR at 400 MHz) .

- Mass spectrometry (HRMS) : Identify metabolites in hepatic microsomal assays .

- Computational modeling : DFT studies to predict regioselectivity in substitution reactions .

Q. What are the compound’s potential off-target effects, and how are they assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.